3-iso-Pentoxybenzyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

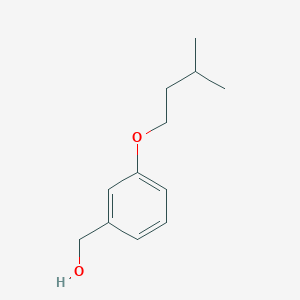

3-iso-Pentoxybenzyl alcohol is an organic compound characterized by the presence of a benzyl alcohol group substituted with an iso-pentoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-iso-Pentoxybenzyl alcohol typically involves the reaction of iso-pentyl alcohol with benzyl chloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of iso-pentyl alcohol attacks the benzyl chloride, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrochloric acid or sulfuric acid as catalysts.

Major Products Formed:

Oxidation: Benzaldehyde or benzoic acid.

Reduction: Benzyl hydrocarbon.

Substitution: Various substituted benzyl derivatives.

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Synthesis of Bioactive Compounds:

3-iso-Pentoxybenzyl alcohol serves as a precursor in the synthesis of biologically active compounds. For example, it can be utilized to create derivatives that exhibit insecticidal properties, similar to those found in pyrethroid insecticides. The compound's ability to undergo oxidation reactions makes it valuable for producing aldehydes and other functional groups necessary for complex organic molecules .

2. Intermediate in Pharmaceutical Chemistry:

In pharmaceutical research, this compound is used as an intermediate for synthesizing various drugs. Its structural features allow it to participate in reactions that yield therapeutically relevant compounds. The compound's derivatives have been explored for their potential anti-inflammatory and analgesic effects .

Agrochemical Applications

1. Insecticide Formulations:

The compound is notably involved in the formulation of insecticides such as fenvalerate, which is derived from 3-phenoxybenzyl alcohol. This class of insecticides is widely used due to its effectiveness against a range of agricultural pests. Studies indicate that formulations containing this compound exhibit high efficacy with low toxicity to non-target organisms .

2. Residue Analysis in Agriculture:

Research has been conducted to assess the residues of insecticides derived from this compound in agricultural products. For instance, studies on apples and grapes treated with fenvalerate showed that the residues were below harmful levels after specific intervals post-application, ensuring food safety while maintaining pest control effectiveness .

Data Table: Applications Overview

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Precursor for bioactive compounds | Used in drug synthesis and complex organic reactions |

| Agrochemicals | Insecticide formulations | Effective against various agricultural pests |

| Residue Analysis | Monitoring pesticide residues | Ensures compliance with safety standards |

Case Studies

Case Study 1: Insecticide Efficacy

A study conducted on the application of fenvalerate (derived from this compound) on apple crops demonstrated significant pest control with minimal residual impact on fruit quality. Residue levels were monitored over time, showing rapid degradation and compliance with safety regulations .

Case Study 2: Pharmaceutical Development

Research focused on synthesizing anti-inflammatory agents using this compound as a starting material revealed promising results. The derivatives exhibited significant biological activity, indicating the compound's potential role in developing new therapeutic agents .

Mécanisme D'action

The mechanism by which 3-iso-Pentoxybenzyl alcohol exerts its effects involves interactions with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

3-Phenoxybenzyl alcohol: Similar structure but with a phenoxy group instead of an iso-pentoxy group.

Benzyl alcohol: Lacks the iso-pentoxy substitution, making it less hydrophobic.

Iso-pentyl alcohol: Contains the iso-pentyl group but lacks the benzyl moiety.

Uniqueness: 3-iso-Pentoxybenzyl alcohol is unique due to the presence of both the benzyl and iso-pentoxy groups, which confer distinct chemical and physical properties. This combination enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.

Activité Biologique

3-iso-Pentoxybenzyl alcohol is a compound derived from benzyl alcohol, featuring a pentoxy group that enhances its solubility and potential biological activity. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This compound exhibits properties that may influence its interaction with biological systems, particularly through its hydroxyl (-OH) group and the pentoxy substituent.

Estrogenic Activity

Research has indicated that certain benzyl alcohol derivatives, including 3-phenoxybenzyl alcohol (a closely related compound), exhibit estrogenic activity. In a study utilizing MCF-7 cells, a breast cancer cell line responsive to estrogen, 3-phenoxybenzyl alcohol demonstrated an effective concentration (EC50) in the low micromolar range (6.67 x 10−6 to 2 x 10−5 M) . While specific data on this compound's estrogenic activity is limited, the structural similarities suggest potential similar effects.

Cytotoxicity Studies

Cytotoxicity assessments of related compounds have shown that low concentrations do not induce cell death and may even promote cell proliferation. For instance, both 3-phenoxybenzoic acid and its alcohol derivative were tested at concentrations of 1.0, 10.0, and 100.0 µM, revealing that lower concentrations did not harm cell viability . This raises questions about the safety profile of this compound in therapeutic applications.

The biological activity of this compound may be attributed to its ability to interact with estrogen receptors or other cellular pathways. The presence of the pentoxy group could enhance lipophilicity, potentially facilitating membrane permeability and receptor binding.

Table 1: Summary of Biological Studies on Related Compounds

| Compound | EC50 (M) | Cell Line | Effect |

|---|---|---|---|

| 3-Phenoxybenzyl Alcohol | 6.67 x 10−6 | MCF-7 | Estrogenic Activity |

| 3-Phenoxybenzoic Acid | 6.5 x 10−5 | MCF-7 | Anti-estrogenic Activity |

| This compound | TBD | TBD | TBD |

Note: TBD = To Be Determined; further studies are required to establish specific data for this compound.

Toxicological Considerations

The toxicological profile of benzyl alcohol derivatives suggests that while they may exhibit beneficial biological activities, they also require careful evaluation for potential adverse effects. The structural modifications in this compound could alter its toxicity compared to its parent compounds.

Propriétés

IUPAC Name |

[3-(3-methylbutoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-10(2)6-7-14-12-5-3-4-11(8-12)9-13/h3-5,8,10,13H,6-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPJHXJDLCAFBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC(=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.